molecular formula C10H14BrNO3S B8396041 3-Bromo-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzenesulfonamide

3-Bromo-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzenesulfonamide

Cat. No.: B8396041
M. Wt: 308.19 g/mol
InChI Key: WUIAMAFPJYPUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C10H14BrNO3S and its molecular weight is 308.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-10(2,7-13)12-16(14,15)9-5-3-4-8(11)6-9/h3-6,12-13H,7H2,1-2H3

InChI Key

WUIAMAFPJYPUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 2-amino-2-methyl-1-propanol (8.91 g, 100 mmol) and commercially available 3-bromobenzenesulfonyl chloride (2.88 mL, 20 mmol) to give the title compound as a white solid (5.47 g, 89%). MS (ISN) 306.1 [(M−H)−], 308.2 [(M+2−H)−]. mp 138° C.
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of commercially available 2-amino-2-methyl-1-propanol (8.91 g, 100 mmol) in dioxane (20 mL) at 5° C. was added commercially available 3-bromobenzenesulfonyl chloride (2.88 mL, 20 mmol) and the mixture was vigorously stirred at 23° C. for 1 h. Poured into 1 N HCl, diluted with EtOAc, separated phases, washed organic layer with brine, dried over Na2SO4. Removal of the solvent in vacuum left the title compound as a white solid (5.47 g, 89%). MS (ISN) 306.1 [(M−H)−] and 308.2 [(M+2−H)−]; mp 138° C.
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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